molecular formula C17H15Cl2N B2357520 (4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride CAS No. 2247104-28-3

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride

Cat. No. B2357520
CAS RN: 2247104-28-3
M. Wt: 304.21
InChI Key: LNQWZJBXADCQJW-UHFFFAOYSA-N
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Description

This compound is an amine derivative, containing a naphthalene ring and a chlorophenyl group. Amines are a class of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation with carbonyl compounds. The presence of the aromatic rings may also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a somewhat fishy odor, can form hydrogen bonds, and are basic due to the presence of a lone pair of electrons on the nitrogen .

Scientific Research Applications

Improved Industrial Synthesis

A novel industrial synthesis of sertraline hydrochloride, which is a highly effective antidepressant, uses (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride as a key intermediate. This synthesis is advantageous in terms of purity and environmental considerations (Vukics et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds containing (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride shows significant interactions like intermolecular hydrogen bonds, which are crucial in understanding their chemical properties and potential applications (Mitsui et al., 2008).

Role in Dioxin Formation

Research on the oxidative thermal degradation of 2-chlorophenol, a compound related to (4-Chlorophenyl)-naphthalen-1-ylmethanamine, revealed insights into the formation of dioxins and other products under high-temperature conditions. This research is critical for understanding environmental impacts and safety measures (Evans & Dellinger, 2005).

Synthesis and Characterization

The synthesis and characterization of derivatives involving (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, contribute to the development of new compounds with potential pharmaceutical applications (Özer et al., 2009).

Antibacterial Applications

Certain derivatives of (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride have been synthesized and evaluated for their antibacterial properties. This research can lead to the development of new antimicrobial agents (Sun et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many amines are biologically active and can interact with various enzymes and receptors in biological systems .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin and eyes. If available, a Material Safety Data Sheet (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound .

properties

IUPAC Name

(4-chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN.ClH/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16;/h1-11,17H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQWZJBXADCQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=C(C=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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